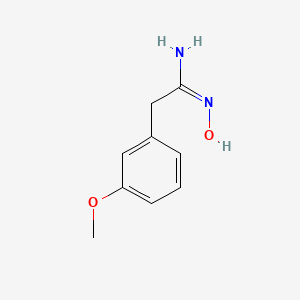
4-Fluoro-6-hydroxyindole-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-hydroxyindole-3-carboxaldehyde is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-hydroxyindole-3-carboxaldehyde typically involves the functionalization of the indole ring. One common method is the electrophilic substitution reaction, where fluorine and hydroxyl groups are introduced into the indole ring. This can be achieved using reagents such as fluorinating agents and hydroxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Biotechnological approaches, such as microbial fermentation, can also be explored for the production of indole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-hydroxyindole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of complex molecules with potential biological activities .
Scientific Research Applications
4-Fluoro-6-hydroxyindole-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-6-hydroxyindole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine and hydroxyl groups can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A precursor for various biologically active molecules.
6-Fluoroindole-3-carboxaldehyde: Similar structure but lacks the hydroxyl group.
4-Hydroxyindole-3-carboxaldehyde: Similar structure but lacks the fluorine group.
Uniqueness
The combination of these functional groups can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
4-fluoro-6-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6FNO2/c10-7-1-6(13)2-8-9(7)5(4-12)3-11-8/h1-4,11,13H |
InChI Key |
SRFJKSXZKAYIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


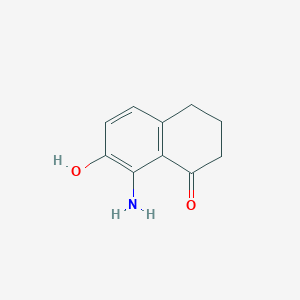

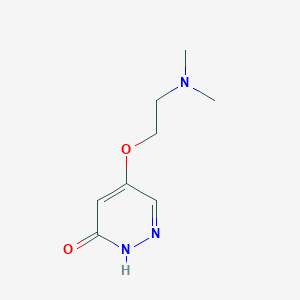


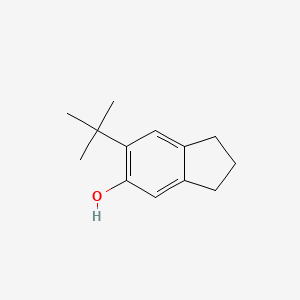
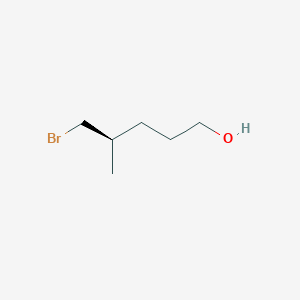
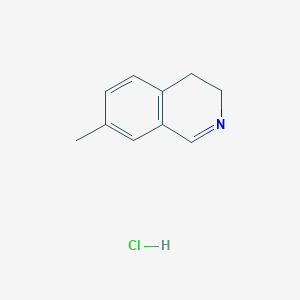

![6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11910127.png)
![Pyrido[1,2-a]benzimidazol-2-amine](/img/structure/B11910128.png)

![6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11910145.png)
